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ACC Inhibitors in MASH: A Comparative Clinical
Development Review

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Acetyl-CoA Carboxylase (ACC) inhibitors in clinical development for
Metabolic Dysfunction-Associated Steatohepatitis (MASH). It synthesizes experimental data on
efficacy and safety, details of clinical trial protocols, and the underlying mechanism of action.

Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive form of metabolic
dysfunction-associated steatotic liver disease (MASLD), characterized by hepatic steatosis,
inflammation, and fibrosis. A key pathological driver of MASH is elevated de novo lipogenesis
(DNL), the process of synthesizing fatty acids from non-lipid precursors. Acetyl-CoA
carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a prime therapeutic
target. This review compares the clinical development of three prominent ACC inhibitors:
firsocostat (GS-0976), clesacostat (PF-05221304), and NDI-010976.

Mechanism of Action of ACC Inhibitors in MASH

ACC exists in two isoforms: ACC1, primarily cytosolic and involved in DNL, and ACC2, located
on the outer mitochondrial membrane, where its product, malonyl-CoA, inhibits carnitine
palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.[1][2][3] By inhibiting both
ACC1 and ACC2, these drugs aim to decrease the synthesis of new fatty acids and
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simultaneously increase their breakdown, thereby reducing the lipid burden on hepatocytes.[4]
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Mechanism of Action of ACC Inhibitors in Hepatocytes.
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Comparative Efficacy

The primary efficacy endpoint for ACC inhibitors in MASH clinical trials has been the reduction
in hepatic steatosis, typically measured by magnetic resonance imaging-proton density fat
fraction (MRI-PDFF).
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Drug

Trial
Identifier

Dose(s)

Treatment
Duration

Key Efficacy
Reference(s)
Outcome(s)

Firsocostat
(GS-0976)

NCT0285655
5

5 mg, 20 mg
daily

12 weeks

20 mg: 48%
of patients
achieved
=230% relative
reduction in
MRI-PDFF
vs. 15% for [61[71[8]
placebo.

Median

relative

decrease in

liver fat of

29%.

Clesacostat
(PF-
05221304)

NCT0324888
2

2,10, 25,50
mg daily

16 weeks

Dose-

dependent
reductions in

liver fat (MRI-
PDFF): -11%
(2mq), -44% 9]
(10mg), -59%
(25mg), -62%
(50mg) vs.

-5% for

placebo.

NDI-010976

Phase 1

20, 50, 200
mg single

dose

N/A
(pharmacody

namic study)

Dose- [10]
dependent

inhibition of

de novo

lipogenesis

(DNL) in

healthy

volunteers:

~70%

(20mg),
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~85%
(50mg), and
~104%
(200mg)
relative to

placebo.

Comparative Safety

A consistent class effect of ACC inhibitors is an increase in plasma triglycerides, a significant

safety concern in the MASH patient population, which is already at high cardiovascular risk.
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. o Key Safety
Drug Trial Identifier Dose(s) o Reference(s)
Finding(s)

Increased
plasma
) triglycerides. In
Firsocostat (GS- 5 mg, 20 mg
NCT02856555 ) the 20mg arm, [61[71[11]

0976) daily )
16 patients had
triglyceride levels

>500 mg/dL.

Dose-dependent,
asymptomatic
increases in
fasting and
postprandial
serum

Clesacostat (PF-  NCT03248882, ] triglycerides at

2-50 mg daily [9][12][13]

05221304) NCT02871037 doses =40
mg/day.
Asymptomatic
declines in
platelet count at
doses =60

mg/day.

Well-tolerated in
Up to 1000 mg single doses in
NDI-010976 Phase 1 _ [10][14]
single dose healthy

volunteers.

Experimental Protocols

Study Design and Patient Population

o Firsocostat (NCT02856555): A Phase 2, randomized, double-blind, placebo-controlled trial in
126 patients with NASH and liver fibrosis stages F1-F3, confirmed by biopsy or MRI-PDFF
(=8%) and MRE (=2.5 kPa).[6]
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o Clesacostat (NCT03248882): A Phase 2a, randomized, double-blind, placebo-controlled,
dose-ranging study in 305 adult subjects with NAFLD.[9][15] Inclusion criteria included a BMI
> 25 kg/m 2 and liver fat = 8% as assessed by MRI-PDFF.[15]

e NDI-010976 (Phase 1): Arandomized, double-blind, placebo-controlled, crossover study in
overweight or obese but otherwise healthy adult male subjects to assess the
pharmacodynamic effects on hepatic DNL.[10]

Endpoint Assessment

 MRI-PDFF: Liver fat content was quantified using a multi-echo gradient echo sequence to
minimize T1 bias and correct for T2* decay.[15] This non-invasive method provides a highly
reproducible measure of steatosis.[16][17] A =230% relative reduction in MRI-PDFF is
considered a meaningful therapeutic response.[16]

» Liver Biopsy: Where applicable, liver biopsies were scored using the NASH Clinical
Research Network (CRN) histological scoring system.[18][19][20] This system evaluates
steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2), with a total
NAFLD Activity Score (NAS) ranging from 0-8. Fibrosis is staged from FO to F4.[18][20]
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Screening & Enrollment
Adults with MASH
(or NAFLD for Clesacostat)

'

Inclusion Criteria:
- BMI 2 25 kg/m?
- Liver Fat > 8% (MRI-PDFF)
- Biopsy-proven NASH (F1-F3 for Firsocostat)

'

Exclusion Criteria:
- Other chronic liver diseases
- Significant alcohol consumption

Treatment & Monitoring

Randomization

Treatment Arms:
- ACC Inhibitor (various doses)
- Placebo

Duration:
12-16 weeks

Safety Monitoring:
- Adverse Events
- Lab tests (Triglycerides, Platelets)

Endpoint Asgessment

- Liver enzymes (ALT, AST)
- Fibrosis markers
- Histology (Liver Biopsy)

hange in Liver Fat (MRI-PDFF) Incidence of Adverse Event

% Secondary/Exploratory Endpoints: %

[ Primary Efficacy Endpoint: Primary Safety Endpoint: ]
C S

Click to download full resolution via product page

Generalized Clinical Trial Workflow for ACC Inhibitors in MASH.
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Discussion and Future Directions

ACC inhibitors have demonstrated potent and rapid reduction of hepatic steatosis in patients
with MASH. Firsocostat and clesacostat have both shown statistically significant and clinically
meaningful decreases in liver fat as measured by MRI-PDFF. However, the consistent
observation of elevated plasma triglycerides poses a significant challenge for their
development as monotherapy for MASH, a disease intricately linked with cardiovascular risk.

The future of ACC inhibitors in MASH may lie in combination therapies. For instance, co-
administration with a diacylglycerol O-acyltransferase 2 (DGATZ2) inhibitor has been explored to
mitigate the hypertriglyceridemia associated with ACC inhibition.[21] Furthermore, combining
ACC inhibitors with agents that have different mechanisms of action, such as GLP-1 receptor
agonists or FXR agonists, could offer a multi-faceted approach to treating the complex
pathophysiology of MASH.

While NDI-010976 has shown potent inhibition of DNL in early-phase studies, its clinical
development in MASH patients is less advanced compared to firsocostat and clesacostat.
Further studies are needed to evaluate its efficacy and safety in this patient population.

In conclusion, ACC inhibitors represent a promising class of drugs for the treatment of MASH,
with a clear and potent effect on hepatic steatosis. However, managing the on-target effect of
hypertriglyceridemia is crucial for their future development and potential integration into the
MASH treatment landscape. Combination strategies are likely to be key in unlocking the full
therapeutic potential of this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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